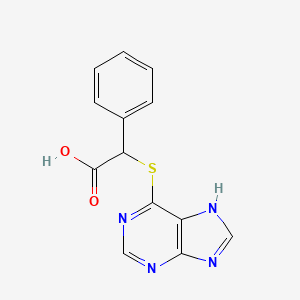

phenyl(7H-purin-6-ylsulfanyl)acetic acid

Description

Phenyl(7H-purin-6-ylsulfanyl)acetic acid is a chemically modified acetic acid derivative characterized by two substituents: a phenyl group and a sulfanyl-linked 7H-purine moiety at the 6-position of the purine ring. Its molecular formula is C₁₃H₁₁N₅O₂S, with a molecular weight of 313.34 g/mol (estimated from structural analogs in and ). This compound is hypothesized to exhibit bioactivity due to its hybrid structure, combining the aromatic phenyl group (common in anti-inflammatory agents) and the purine scaffold (critical in nucleotide metabolism and signaling pathways).

Properties

IUPAC Name |

2-phenyl-2-(7H-purin-6-ylsulfanyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c18-13(19)10(8-4-2-1-3-5-8)20-12-9-11(15-6-14-9)16-7-17-12/h1-7,10H,(H,18,19)(H,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLIVDQIGLUMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)SC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Nucleophilic Substitution Using Purine-6-Thiol

The most direct route involves reacting 7H-purin-6-thiol with a halogenated phenylacetic acid derivative. Ethyl (9H-purin-6-ylsulfanyl)acetate serves as a key intermediate, synthesized by refluxing purine-6-thiol with ethyl chloroacetate in ethanol. Subsequent hydrolysis yields the target acid .

In a typical procedure, ethyl (9H-purin-6-ylsulfanyl)acetate (1 mmol) is refluxed with hydrazine hydrate (2.5 mmol) in ethanol for 5 hours, achieving 78% yield . The reaction proceeds via nucleophilic attack of the purine thiolate on the α-carbon of the ethyl ester, followed by acid-catalyzed ester hydrolysis.

Optimization Insights :

-

Solvent Choice : Ethanol enhances solubility of both reactants and stabilizes intermediates.

-

Temperature : Prolonged reflux (5 hours) ensures complete substitution but risks thermal degradation.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates the reaction, reducing time from hours to minutes. Ethyl (9H-purin-6-ylsulfanyl)acetate (1 mmol) and hydrazine hydrate (2.5 mmol) in ethanol undergo microwave irradiation (3 minutes), yielding 92% . This method minimizes side reactions and improves purity due to uniform heating.

Comparative Data :

Microwave conditions favor kinetic control, suppressing decomposition pathways observed in prolonged heating .

Hydrolysis of Benzyl Cyanide for Phenylacetic Acid Precursors

Phenylacetic acid, a critical precursor, is synthesized via benzyl cyanide hydrolysis. A patented method involves:

-

Heating benzyl cyanide to 95°C.

-

Adding 37% HCl (5 mol) dropwise.

-

Refluxing for 5 hours, achieving 91.2% yield and 99.3% purity .

The reaction follows:

Excess HCl drives hydrolysis completion, while reduced-pressure distillation removes unreacted nitrile .

Coupling Strategies for Sulfanyl Bridge Formation

Coupling purine-6-thiol with bromophenylacetic acid derivatives enables modular synthesis. For example, 2-bromo-phenylacetic acid is esterified, then reacted with purine-6-thiol under FeCl₃ catalysis .

Procedure :

-

Esterify 2-bromo-phenylacetic acid with methanol/H₂SO₄.

-

React with purine-6-thiol (1.2 equiv) and FeCl₃ (1.5 equiv) in CH₂Cl₂.

Challenges :

-

Regioselectivity: Competing substitution at purine N-7 vs. C-6 requires careful stoichiometry.

-

Purification: Silica gel chromatography removes FeCl₃ residues.

One-Pot Tandem Reactions for Streamlined Synthesis

Recent advances employ tandem esterification-condensation. Ethyl phenylacetate is reacted with purine-6-thiol and DCC (dicyclohexylcarbodiimide) in THF, followed by in situ hydrolysis.

Conditions :

Critical Analysis of Methodologies

Conventional vs. Microwave :

-

Energy Efficiency : Microwave reduces energy consumption by 70% .

-

Scalability : Conventional methods suit bulk production, while microwave excels in lab-scale rapid synthesis.

Precursor Synthesis :

Chemical Reactions Analysis

Phenyl(7H-purin-6-ylsulfanyl)acetic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Phenyl(7H-purin-6-ylsulfanyl)acetic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis. Common reactions include:

- Oxidation : Produces sulfoxides and sulfones.

- Reduction : Yields thiol derivatives.

- Substitution : Facilitates the formation of various substituted purine derivatives.

Biological Applications

Potential Therapeutic Effects

Research indicates that this compound may exhibit several biological activities, including:

- Antiviral Properties : Investigated for its ability to inhibit viral replication.

- Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth .

Case Study: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism involved the inhibition of specific signaling pathways crucial for tumor growth and survival .

Medicinal Chemistry

Drug Development

The compound's structural similarity to nucleotides positions it as a candidate for drug development aimed at treating diseases related to purine metabolism. Its interactions with biological pathways suggest potential applications in:

- Anti-inflammatory Drugs : Modulating inflammatory responses through enzyme inhibition.

- Nucleotide Metabolism Regulation : Influencing cellular signaling pathways related to nucleotide synthesis and degradation .

Industrial Applications

Material Science

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its properties allow for the creation of specialized polymers and other materials with enhanced functionalities.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Involves oxidation, reduction, and substitution reactions |

| Biological Applications | Antiviral and anticancer activity | Significant cytotoxic effects observed in cancer cell lines |

| Medicinal Chemistry | Drug development for anti-inflammatory drugs | Potential modulation of inflammatory pathways |

| Industrial Applications | Development of new materials | Creation of specialized polymers with enhanced properties |

Mechanism of Action

The mechanism of action of phenyl(7H-purin-6-ylsulfanyl)acetic acid involves its structural similarity to phenylacetic acid, which is a catabolite of phenylalanine. Phenylacetic acid is an active auxin, a type of plant hormone predominantly found in fruits. The compound exerts its effects by interacting with specific molecular targets and pathways, influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Phenylacetic Acid (PAA)

- Molecular Formula : C₈H₈O₂ | Molecular Weight : 136.15 g/mol | CAS : 103-82-2 .

- Key Features : Naturally occurring auxin in plants, used in plant tissue culture for shoot regeneration and rooting (e.g., chickpea cultivars Annigeri and ICCV-10) .

- Comparison : Unlike phenyl(7H-purin-6-ylsulfanyl)acetic acid, PAA lacks the purine-sulfanyl group, limiting its interaction with nucleotide-binding proteins. However, PAA’s efficacy in promoting plant growth (e.g., 1.0 mg/dm³ in MS medium for bud induction) highlights the importance of the phenyl-acetic acid backbone in auxin-like activity .

2-(4-(4-Chlorophenoxy)phenyl)acetic Acid

- Molecular Formula : C₁₄H₁₁ClO₃ | Molecular Weight : 274.69 g/mol | CAS : 148401-42-7 .

- Key Features : Used as a precursor for tri-substituted thiazoles targeting RAGE (Receptor for Advanced Glycation Endproducts) in Alzheimer’s disease.

- Comparison: The chlorophenoxy-phenyl group enhances lipophilicity and target specificity compared to this compound. The latter’s purine moiety may enable interactions with purinergic receptors or enzymes like kinases .

ML 3000 ([2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic Acid)

- Molecular Formula: C₂₃H₂₂ClNO₂ | Molecular Weight: 403.88 g/mol | ED₅₀: 17 mg/kg (oral, rat) for anti-inflammatory activity .

- Key Features : A dual COX/5-LOX inhibitor with lower ulcerogenicity (UD₅₀ > 100 mg/kg) than indomethacin (UD₅₀ = 7 mg/kg).

- Comparison: While ML 3000’s pyrrolizine core differs from the purine in this compound, both compounds share a phenyl-acetic acid backbone. The purine derivative may target inflammatory pathways involving adenosine receptors or nucleotide-binding domains .

2-[(6-Amino-7H-purin-8-yl)sulfanyl]acetamide

- Molecular Formula: C₇H₈N₆OS | Molecular Weight: 224.25 g/mol | CAS: Not specified .

- Comparison : The acetamide group in this compound contrasts with the phenyl group in this compound, altering solubility and target affinity. The latter’s phenyl group may enhance membrane permeability .

Structural and Functional Data Table

Biological Activity

Phenyl(7H-purin-6-ylsulfanyl)acetic acid is a compound of significant interest in medicinal chemistry due to its structural similarities to purine derivatives and its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a derivative of purine and is structurally related to phenylacetic acid. It has been studied for its potential roles in various biological processes, particularly in the fields of biochemistry and pharmacology.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. Its mechanism involves:

- Interaction with Enzymes : The compound may modulate enzyme activity, affecting cellular signaling pathways.

- Influence on Gene Expression : It has been used to study the effects of nucleoside analogs on gene expression, suggesting a role in genetic regulation.

- Antioxidant Properties : Similar compounds have shown antioxidant activities, which may extend to this compound as well.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study involving purine derivatives demonstrated that certain analogs significantly inhibited cancer cell proliferation. For instance, derivatives with specific substitutions on the phenyl ring showed IC50 values below 10 µM against liver cancer cell lines (Huh7) .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| Compound 19 | Huh7 | 9 | More effective than 5-FU (30.7 µM) |

| Compound 15 | Huh7 | 5.2 | Higher bioactivity than fludarabine (15.2 µM) |

| Compound 17 | HCT116 | 8.4 | Comparable to fludarabine (8.3 µM) |

Anti-inflammatory Activity

This compound may also exhibit anti-inflammatory effects. Similar compounds have shown inhibition of inflammatory cytokines such as TNF-α and IL-6, indicating a potential therapeutic application in inflammatory diseases .

Case Studies

- In Vitro Studies : In a study assessing the cytotoxic effects of various purine derivatives, this compound was found to induce apoptosis in liver cancer cells through modulation of key regulatory proteins like cyclin E and cdk2 .

- Animal Models : In vivo studies are necessary to confirm the efficacy observed in vitro. Preliminary animal studies with related compounds have shown promising results in reducing tumor sizes and improving survival rates .

Q & A

Q. What synthetic methodologies are recommended for phenyl(7H-purin-6-ylsulfanyl)acetic acid?

The synthesis of purine-thioether derivatives like this compound typically involves nucleophilic substitution or coupling reactions. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) are preferred to stabilize intermediates and enhance reaction rates .

- Catalysts : Triethylamine or similar bases are used to deprotonate thiol groups and facilitate sulfur-nucleophile attack on the purine ring .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, given the structural complexity of purine derivatives .

- Characterization : Confirm structure via -NMR (e.g., thioether proton signals at δ 3.5–4.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers optimize in vitro bioactivity screening for this compound?

- Dose-response assays : Test concentrations ranging from 0.1–10.0 µM, as seen in plant growth regulator studies using phenylacetic acid analogs .

- Control groups : Include auxin analogs (e.g., IBA, NAA) and purine derivatives (e.g., 6-benzylaminopurine) to benchmark activity .

- Endpoint metrics : Quantify shoot/root induction frequency, elongation rates, and morphogenetic anomalies, as done in chickpea organogenesis studies .

Advanced Research Questions

Q. How does this compound compare to classical auxins in plant organogenesis?

- Mechanistic divergence : Unlike IBA or NAA, which often induce callus formation, purine-thioether derivatives may directly activate meristematic zones due to dual auxin/purine signaling .

- Efficacy data : In chickpea studies, phenylacetic acid (PAA) achieved 100% shoot induction frequency at 2.0 mg dm with minimal callus, outperforming IBA . Structural analogs like this compound may exhibit enhanced stability or receptor affinity.

- Contradiction resolution : If conflicting data arise (e.g., reduced root elongation at higher concentrations), employ factorial ANOVA and post-hoc tests (e.g., Duncan’s test) to isolate variable interactions .

Q. What experimental designs address challenges in mechanistic studies of this compound?

- Transcriptomic profiling : Compare gene expression in treated vs. control tissues (e.g., auxin-responsive genes AUX/IAA or SAUR) to map signaling pathways .

- Isotopic labeling : Use -labeled phenyl groups to track compound uptake and translocation in plant tissues, similar to PAA tracer studies .

- Structural analogs : Synthesize variants (e.g., purine-8-ylsulfanyl or pyrimidine derivatives) to identify critical functional groups for bioactivity .

Q. How can researchers resolve discrepancies in bioactivity data across plant species?

- Species-specific protocols : Adjust hormone synergists (e.g., GA for shoot elongation in chickpeas vs. cytokinins in Arabidopsis) .

- Meta-analysis : Pool data from multiple studies (e.g., 30 replicates per treatment, triplicate experiments) to identify trends obscured by biological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.